(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C11H8BN3O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a boronic acid group and a cyanophenyl group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding phenol derivative using oxidizing agents.
Reduction: Reduction of the cyanophenyl group to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyrimidinyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Substituted pyrimidinyl compounds.
Scientific Research Applications
(2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The cyanophenyl group contributes to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 2-Cyanophenylboronic acid
- Pyridine-2-boronic acid
- Phenylboronic acid
Comparison: (2-(2-Cyanophenyl)pyrimidin-5-yl)boronic acid is unique due to the presence of both a pyrimidinyl and a cyanophenyl group, which enhances its versatility and reactivity compared to simpler boronic acids. This compound’s structure allows for more diverse chemical transformations and applications in various fields .
Properties
Molecular Formula |
C11H8BN3O2 |
---|---|
Molecular Weight |
225.01 g/mol |
IUPAC Name |
[2-(2-cyanophenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BN3O2/c13-5-8-3-1-2-4-10(8)11-14-6-9(7-15-11)12(16)17/h1-4,6-7,16-17H |
InChI Key |
ANEWBCUJZQNRPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2C#N)(O)O |
Origin of Product |
United States |
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